molecular formula C20H22O2 B11724909 4-[3-(4-Tert-butylphenoxy)phenyl]but-3-en-2-one

4-[3-(4-Tert-butylphenoxy)phenyl]but-3-en-2-one

Cat. No.: B11724909
M. Wt: 294.4 g/mol
InChI Key: LLAAMDBDFJZYDU-UHFFFAOYSA-N
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Description

4-[3-(4-Tert-butylphenoxy)phenyl]but-3-en-2-one is an organic compound with the molecular formula C20H22O2 It is characterized by the presence of a butenone group attached to a phenyl ring, which is further substituted with a tert-butylphenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[3-(4-Tert-butylphenoxy)phenyl]but-3-en-2-one typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 4-tert-butylphenol and 3-bromophenylbut-3-en-2-one.

    Formation of the Ether Linkage: 4-tert-butylphenol is reacted with 3-bromophenylbut-3-en-2-one in the presence of a base such as potassium carbonate (K2CO3) in a suitable solvent like dimethylformamide (DMF). This reaction forms the ether linkage, resulting in the formation of this compound.

    Purification: The crude product is purified using techniques such as column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

4-[3-(4-Tert-butylphenoxy)phenyl]but-3-en-2-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can convert the compound into alcohols or alkanes.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions with reagents such as halogens (e.g., bromine) or nitrating agents (e.g., nitric acid).

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.

    Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

    Substitution: Bromine (Br2) in acetic acid for bromination.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

4-[3-(4-Tert-butylphenoxy)phenyl]but-3-en-2-one has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development and pharmaceutical research.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-[3-(4-Tert-butylphenoxy)phenyl]but-3-en-2-one involves its interaction with molecular targets and pathways within biological systems. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating the activity of receptors on cell surfaces, leading to changes in cellular signaling.

    Altering Gene Expression: Influencing the expression of genes involved in various biological processes.

Comparison with Similar Compounds

Similar Compounds

    4-Phenylbut-3-en-2-one: Lacks the tert-butylphenoxy group, making it less bulky and potentially less selective in its interactions.

    4-(4-Tert-butylphenyl)but-3-en-2-one: Similar structure but without the phenoxy linkage, which may affect its reactivity and biological activity.

Uniqueness

4-[3-(4-Tert-butylphenoxy)phenyl]but-3-en-2-one is unique due to the presence of both the tert-butylphenoxy group and the butenone moiety. This combination imparts specific chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C20H22O2

Molecular Weight

294.4 g/mol

IUPAC Name

4-[3-(4-tert-butylphenoxy)phenyl]but-3-en-2-one

InChI

InChI=1S/C20H22O2/c1-15(21)8-9-16-6-5-7-19(14-16)22-18-12-10-17(11-13-18)20(2,3)4/h5-14H,1-4H3

InChI Key

LLAAMDBDFJZYDU-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C=CC1=CC(=CC=C1)OC2=CC=C(C=C2)C(C)(C)C

Origin of Product

United States

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